molecular formula C11H11NO6 B1334172 4-(3-Formyl-4-nitro-phenoxy)-butyric acid CAS No. 94193-36-9

4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Cat. No.: B1334172
CAS No.: 94193-36-9
M. Wt: 253.21 g/mol
InChI Key: OQKITJICGXCHGS-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is an organic compound with the molecular formula C11H11NO6. This compound features a butyric acid moiety linked to a phenoxy group that is substituted with formyl and nitro groups. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

4-(3-Formyl-4-nitro-phenoxy)-butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid typically involves the reaction of 3-formyl-4-nitrophenol with butyric acid derivatives under specific conditions. One common method includes the esterification of 3-formyl-4-nitrophenol with butyric acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-4-nitro-phenoxy)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-(3-Carboxy-4-nitro-phenoxy)-butyric acid.

    Reduction: 4-(3-Formyl-4-amino-phenoxy)-butyric acid.

    Substitution: Various substituted phenoxy-butyric acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-nitro-phenoxy)-butyric acid involves its interaction with specific molecular targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-4-nitrophenoxyacetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.

    4-(3-Formyl-4-nitro-phenoxy)-acetic acid: Another similar compound with an acetic acid group.

    3-Formyl-4-nitrophenoxypropionic acid: Contains a propionic acid group.

Uniqueness

4-(3-Formyl-4-nitro-phenoxy)-butyric acid is unique due to its butyric acid moiety, which can influence its reactivity and interactions compared to similar compounds with different carboxylic acid groups. This uniqueness can be leveraged in specific applications where the length of the carbon chain plays a crucial role.

Properties

IUPAC Name

4-(3-formyl-4-nitrophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKITJICGXCHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374695
Record name 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94193-36-9
Record name 4-(3-Formyl-4-nitro-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94193-36-9
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(3-formyl-4-nitrophenyl)oxybutanoate (65 g) in ethanol (400 ml) was added 3N NaOH (100 ml) in small portions. After 30 minutes at room temperature, the reaction mixture was acidified with concentrated HCl and the ethanol evaporated. The aqueous residue was extracted with ethyl acetate (4×200 ml). The combined organic layers were washed with brine (2×200 ml), dried over Na2SO4, filtered and evaporated to give a light yellow solid. Trituration with ether afforded 4-(3-formyl-4-nitrophenyl)oxybutanoic acid (55 g), m.p. 109°-110° C.
Name
ethyl 4-(3-formyl-4-nitrophenyl)oxybutanoate
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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